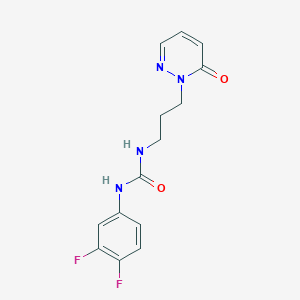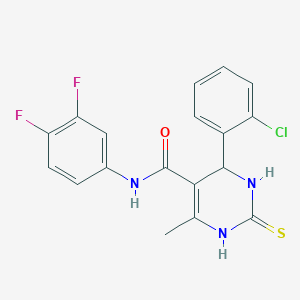
3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Activity
Pyrazole derivatives have been identified to possess antimycobacterial properties. This compound could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis. The structural features of the compound may allow it to inhibit the growth of mycobacterial cells or interfere with their metabolic processes .
Anticancer Properties
The compound’s ability to inhibit certain cellular pathways makes it a candidate for anticancer research. It may act on specific targets within cancer cells, leading to apoptosis or inhibition of cell proliferation. Research into similar pyrazine derivatives has shown promise in this field .
FLT3-ITD and BCR-ABL Pathway Inhibition
This compound has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are important in the pathogenesis of certain types of leukemia. It can potently inhibit secondary mutants like FLT3-ITD/D835Y and FLT3-ITD/F691L, making it a potential therapeutic agent for acute myeloid leukemia (AML) with these mutations .
Anti-Diabetic Effects
Pyrazine derivatives, including this compound, may exhibit anti-diabetic effects by influencing insulin release or glucose metabolism. This could open up new avenues for diabetes treatment, especially if the compound can be optimized for better efficacy and safety .
Diuretic Activity
The compound may also serve as a diuretic, helping to remove excess fluid from the body by increasing urine production. This application could be beneficial in conditions like hypertension or heart failure, where fluid retention is a problem .
Antiviral and Antibacterial Effects
Due to the broad biological activity of pyrazine derivatives, this compound might also be explored for its antiviral and antibacterial effects. It could potentially inhibit the replication of viruses or the growth of bacteria, contributing to the treatment of various infectious diseases .
Mécanisme D'action
Mode of Action
The mode of action of this compound is also not well-defined. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. Without specific target information, it’s challenging to provide a detailed explanation of its interaction with its targets .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. It’s possible that it could affect various pathways depending on its targets. Without specific target information, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates are currently unknown .
Result of Action
Without specific target information and a clear understanding of its mode of action, it’s challenging to predict its potential effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable .
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-26-19(10-18(24-26)14-5-3-7-17(9-14)29-2)20(28)22-11-15-13-27(25-23-15)16-6-4-8-21-12-16/h3-10,12-13H,11H2,1-2H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSVEWOOFFJRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)
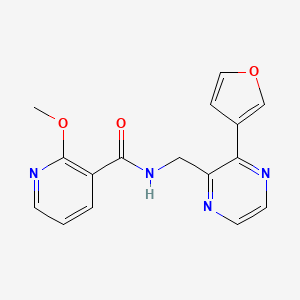

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)
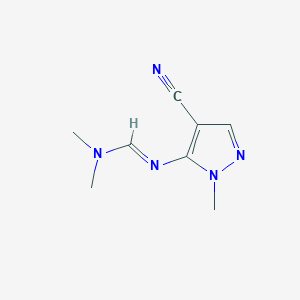

![3-[2-(3-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2359052.png)
![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)
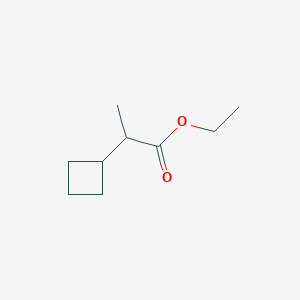
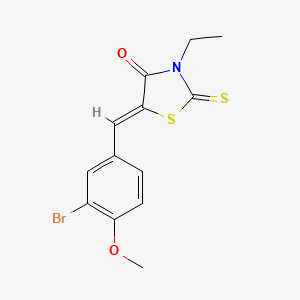

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2359063.png)
